2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the oxazole ring separately, followed by their coupling. The tert-butoxycarbonyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Preparation of Oxazole Ring: The oxazole ring is typically synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling and Boc Protection: The piperidine and oxazole rings are then coupled under specific conditions, and the Boc group is introduced to protect the nitrogen atom in the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group plays a crucial role in protecting the compound during these interactions, ensuring that it reaches its target site without undergoing premature reactions. The oxazole ring may interact with nucleophilic sites, while the piperidine ring can engage in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Used as a semi-flexible linker in PROTAC development.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Utilized as a rigid linker in PROTAC development.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid stands out due to its unique combination of a piperidine ring, an oxazole ring, and a Boc protecting group. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H24N2O5 |
---|---|
Molecular Weight |
324.37 g/mol |
IUPAC Name |
4-ethyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C16H24N2O5/c1-5-11-12(14(19)20)22-13(17-11)10-6-8-18(9-7-10)15(21)23-16(2,3)4/h10H,5-9H2,1-4H3,(H,19,20) |
InChI Key |
QHYUGRDBDWMMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.